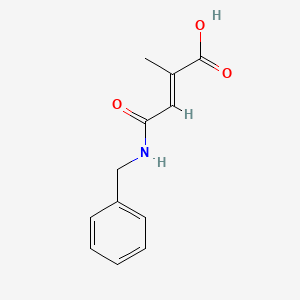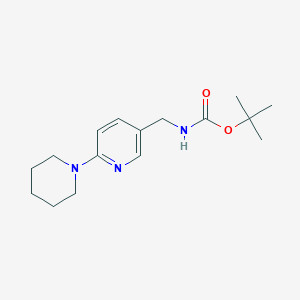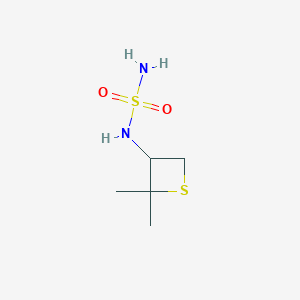![molecular formula C6H10N2O B13006519 Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
Octahydropyrrolo[2,3-c]pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropyrrolo[2,3-c]pyrrol-2-one is a nitrogen-containing heterocyclic compound. It is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrrolo[2,3-c]pyrrol-2-one can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropyrrolo[2,3-c]pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Octahydropyrrolo[2,3-c]pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of octahydropyrrolo[2,3-c]pyrrol-2-one involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrrol-2-ones: These compounds share the pyrrole ring structure and undergo similar chemical reactions.
Uniqueness
Octahydropyrrolo[2,3-c]pyrrol-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) |
InChI-Schlüssel |
LELWCGYOYKRSOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)



![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
![Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)




